2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3OS/c13-8-2-1-7(5-9(8)14)10-6-19-12(16-10)17-11(18)3-4-15/h1-2,5-6H,3H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZNRMKUEHJMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CC#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide involves several steps. One common method starts with the precursor 2-cyano-N-(2,4-dichlorophenyl)acetamide. This precursor reacts with phenyl isothiocyanate in the presence of DMF (dimethylformamide) and KOH (potassium hydroxide) to form an intermediate salt. This intermediate then reacts with various α-halogenated reagents such as ethylchloroacetate, α-bromoethylpropionate, and α-bromo ethyl butanoate to yield the desired product . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production.
Chemical Reactions Analysis
2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and carbonyl groups.
Condensation Reactions: The acidic hydrogen atom bonded to the carbon atom at position 2 allows for condensation reactions, forming various heterocyclic compounds.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the compound’s properties.
Common reagents used in these reactions include phenyl isothiocyanate, DMF, KOH, ethylchloroacetate, and α-bromoethylpropionate . Major products formed from these reactions include various thiazolidinone, thiophene, and iminochromene derivatives .
Scientific Research Applications
2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound with a unique structure featuring a cyano group and a thiazole ring. It belongs to the cyanoacetamide family, known for its diverse reactivity and significant biological activities. The presence of both cyano and carbonyl functional groups enables it to participate in various reactions.
Scientific Research Applications
This compound has applications in various fields. Research indicates that it exhibits notable biological activities, including potential use as an inhibitor of papain-like protease (PLpro), suggesting its potential in antiviral therapies, particularly against viruses like SARS-CoV-2. Additionally, derivatives of this compound have demonstrated promising anticancer and antibacterial properties.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide | Similar cyano group and thiazole ring | Different chlorination pattern affects biological activity |
| N-(4-chlorophenyl)-2-cyanoacetamide | Lacks thiazole ring | Primarily studied for anticancer properties |
| 5-(4-chlorophenyl)-thiazole-2-carboxylic acid | Contains thiazole but no cyano group | Focused on anti-inflammatory applications |
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives have been shown to inhibit papain-like protease (PLpro) by binding to the active site of the enzyme, thereby preventing the replication of viruses like COVID-19 . The compound’s thiazole ring and cyano group play crucial roles in these interactions, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Imidazole-Based Analogs
- Compound: 2-Cyano-N-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]acetamide Key Difference: Replacement of thiazole with imidazole. Impact:
- Reduced sulfur-mediated hydrophobic interactions compared to thiazole.
Thiadiazole-Based Analogs
- Compound: 2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide Key Difference: Thiadiazole (two nitrogen atoms) instead of thiazole. Impact:
- Increased electron-withdrawing character may enhance metabolic stability.
- Altered geometry affects molecular packing, as seen in crystallographic studies .
Thiophene-Based Analogs
- Compound: 2-Cyano-N-[4-(3,4-dichlorophenyl)-2-thienyl]acetamide Key Difference: Thiophene (sulfur-containing five-membered ring without nitrogen) replaces thiazole. Impact:
- Loss of hydrogen-bonding capability from thiazole’s nitrogen.
- Increased lipophilicity due to the absence of polarizable N atoms.
Substituent Position and Functional Group Variations
Dichlorophenyl Positional Isomers
- Compound: 2-Cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide Key Difference: Dichlorophenyl substitution at 2,4-positions instead of 3,4. Impact:
Absence of Cyano Group
- Compound: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Key Difference: No cyano group on the acetamide. Impact:
- Reduced electron-withdrawing effects, lowering reactivity and binding affinity to targets like c-Abl kinase .
Extended Functionalization
Physicochemical and Structural Properties
Biological Activity
2-Cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and virology. Its unique molecular structure, characterized by a thiazole ring and a cyano group, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer and antiviral properties, supported by data tables and relevant case studies.
- Molecular Formula : C₁₂H₇Cl₂N₃OS
- Molecular Weight : 312.17 g/mol
- CAS Number : 749906-95-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit papain-like protease (PLpro), an enzyme critical for viral replication in various pathogens, including coronaviruses . Additionally, compounds related to this structure have demonstrated anticancer properties by targeting key enzymes involved in tumor growth.
Anticancer Activity
Several studies have evaluated the anticancer effects of this compound. The following table summarizes findings related to its cytotoxicity against various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 5.48 | Inhibition of cell proliferation |
| HCT116 (Colon Cancer) | 4.53 | Induction of apoptosis |
| NUGC (Gastric Cancer) | 25 nM | Selective toxicity towards cancer cells |
These results indicate that this compound exhibits potent cytotoxic effects against cancer cells while sparing normal cells .
Antiviral Activity
Research has highlighted the antiviral potential of this compound, particularly against COVID-19. The inhibition of PLpro by this compound suggests it could be a candidate for therapeutic development against viral infections .
Case Studies
- Study on Anticancer Properties : A recent study assessed the efficacy of various thiazole derivatives, including this compound. The compound was found to exhibit selective cytotoxicity against cancer cell lines with minimal effects on normal fibroblast cells .
- Antiviral Research : In vitro studies demonstrated that derivatives of this compound effectively inhibited viral replication in cell cultures infected with coronaviruses. The mechanism was linked to the binding affinity of the compound to the active site of PLpro .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, and how are reaction conditions optimized?
- Methodology : A common route involves coupling 3,4-dichlorophenylacetic acid derivatives with 2-aminothiazole precursors using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane. Triethylamine is added to maintain a basic pH (~9–10), enhancing nucleophilic attack efficiency. Post-reaction, the product is purified via recrystallization from methanol/acetone (1:1), yielding crystals suitable for X-ray analysis .
- Optimization : Reaction temperature (273 K) and stoichiometric ratios (1:1 acid-to-amine) are critical to minimize side products. TLC monitoring ensures reaction completion .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key Techniques :
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and cyano group absorptions (~2200 cm⁻¹).
- NMR : ¹H NMR confirms aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and thiazole protons (δ 6.8–7.1 ppm). ¹³C NMR verifies carbonyl (δ 165–170 ppm) and nitrile (δ 115–120 ppm) carbons.
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]+) and fragmentation patterns.
- Elemental Analysis : Ensures purity (C, H, N, S within ±0.3% of theoretical values) .
Q. What solvent systems are effective for recrystallizing this compound to achieve high-purity crystals?
- Procedure : Slow evaporation of a 1:1 methanol/acetone mixture at 298 K produces well-defined crystals. Solvent polarity is adjusted to balance solubility and nucleation rates .
Advanced Research Questions
Q. How does the conformational flexibility of the 3,4-dichlorophenyl group influence the compound’s reactivity and intermolecular interactions?
- Structural Insights : X-ray crystallography reveals a dihedral angle of 61.8° between the dichlorophenyl and thiazole rings, reducing π-π stacking but favoring hydrogen bonding (N–H⋯N, R²²(8) motif). This geometry may enhance binding to biological targets (e.g., enzymes) through hydrophobic and halogen-bonding interactions .
- Experimental Design : Variable-temperature NMR or DFT calculations can model rotational barriers of the dichlorophenyl group to predict steric effects in reaction pathways .
Q. What strategies resolve discrepancies between elemental analysis and spectroscopic data (e.g., impurities in NMR but acceptable elemental results)?
- Approach :
Repetition : Re-crystallize the compound to remove volatile impurities.
Supplementary Techniques : Use HPLC-MS to detect trace contaminants or hydrate/solvate forms.
Dynamic Vapor Sorption (DVS) : Test for hygroscopicity, which may cause inconsistent elemental data .
Q. How can hydrogen-bonding networks be exploited to design derivatives with improved crystallinity or bioavailability?
- Methodology :
- Modify the acetamide’s N–H group with electron-withdrawing substituents (e.g., CF₃) to strengthen hydrogen bonds.
- Co-crystallize with carboxylic acid co-formers to create robust supramolecular architectures.
- Reference the R²²(8) dimer motif observed in the parent compound’s crystal structure as a template .
Q. What computational methods are suitable for predicting the compound’s biological activity and binding modes?
- Protocol :
Molecular Docking : Use the crystal structure (CCDC entry from ) to dock into target proteins (e.g., kinases).
MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., GROMACS) to assess stability.
QSAR Modeling : Correlate electronic properties (HOMO/LUMO gaps from DFT) with antimicrobial activity data from analogs .
Data Contradiction Analysis
Q. How to address conflicting data between theoretical (DFT) and experimental (X-ray) bond lengths in the thiazole ring?
- Resolution :
- Basis Set Adjustment : Use hybrid functionals (e.g., B3LYP-D3) with dispersion corrections to better model van der Waals interactions.
- Thermal Motion Analysis : Refine X-ray data with anisotropic displacement parameters to distinguish static disorder from dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
